

An In-depth Technical Guide to 1,7-Dimethyluric Acid-d3

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Compound of Interest

Compound Name: 1,7-Dimethyluric Acid-d3

Cat. No.: B1140647

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethyluric Acid-d3 is the deuterium-labeled form of 1,7-Dimethyluric Acid, a primary metabolite of caffeine. As a stable isotope-labeled internal standard, it is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of its unlabeled counterpart in biological matrices. This technical guide provides a comprehensive overview of the structure, properties, and relevant biological pathways of **1,7-Dimethyluric Acid-d3**.

Chemical Structure and Properties

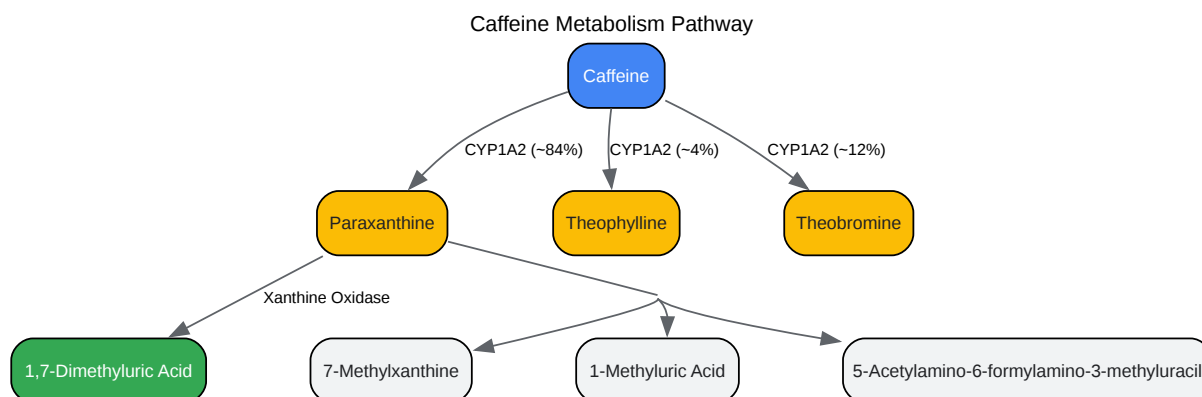
1,7-Dimethyluric Acid-d3 is a purine derivative with a deuterated methyl group at the N1 position. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical properties.

Table 1: Physicochemical Properties of **1,7-Dimethyluric Acid-d3** and its Non-Labeled Analog

| Property | 1,7-Dimethyluric Acid-d3 | 1,7-Dimethyluric Acid |
|----------------------------|--|---|
| Molecular Formula | C ₇ H ₅ D ₃ N ₄ O ₃ | C ₇ H ₈ N ₄ O ₃ |
| Molecular Weight | 199.18 g/mol | 196.16 g/mol |
| CAS Number | 1189713-08-3 | 33868-03-0 |
| Appearance | Off-white to light grey solid | White crystalline solid |
| Melting Point | >300°C | Decomposes around 382°C |
| Water Solubility | Slightly soluble (heated) | 8.49 g/L |
| Organic Solvent Solubility | Slightly soluble in DMSO (heated) | Data not readily available |
| pKa (Strongest Acidic) | Not available | 2.96 |
| logP | Not available | -0.81 |

Biological Significance and Metabolic Pathway

1,7-Dimethyluric Acid is a downstream metabolite of caffeine, formed primarily through the metabolism of paraxanthine, the major metabolite of caffeine in humans. The metabolic conversion is catalyzed by the cytochrome P450 enzyme CYP1A2 and xanthine oxidase. Understanding this pathway is crucial for studies on drug metabolism and drug-drug interactions involving these enzymes.



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Caffeine Metabolism Pathway

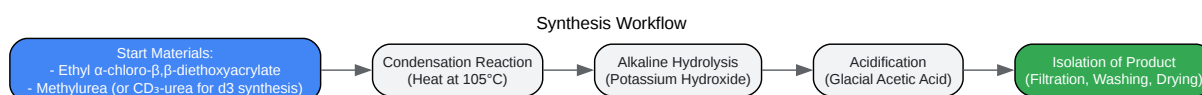
Experimental Protocols

While specific experimental protocols for **1,7-Dimethyluric Acid-d3** are not widely published, the following methodologies for the synthesis and analysis of its non-deuterated analog and similar compounds can be adapted.

Synthesis of 1,7-Dimethyluric Acid (Adaptable for d3 version)

A potential synthesis of **1,7-Dimethyluric Acid-d3** would follow a similar pathway to its non-deuterated counterpart, substituting a deuterated methylating agent. The following is a summarized procedure based on the synthesis of 1,7-Dimethyluric Acid^[1]:

Workflow for the Synthesis of 1,7-Dimethyluric Acid



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Synthesis Workflow

Methodology:

- **Condensation:** Ethyl α -chloro- β,β -diethoxyacrylate is condensed with methylurea (for the d3 version, deuterated methylurea would be used) by heating the mixture.
- **Hydrolysis:** The resulting intermediate is then subjected to alkaline hydrolysis using a potassium hydroxide solution.
- **Acidification:** The reaction mixture is cooled and acidified with glacial acetic acid to precipitate the 1,7-Dimethyluric Acid.
- **Isolation:** The solid product is isolated by filtration, washed sequentially with water, ethanol, and ether, and then dried.

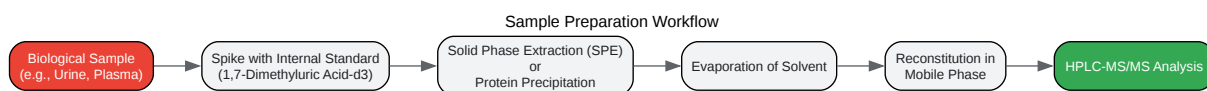
Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of 1,7-Dimethyluric Acid in biological samples is typically performed using reverse-phase HPLC coupled with mass spectrometry (MS) or UV detection. The use of **1,7-Dimethyluric Acid-d3** as an internal standard is crucial for accurate quantification.

Table 2: Example HPLC Parameters for the Analysis of Caffeine Metabolites

| Parameter | Condition |
|-------------------|--|
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 273 nm or Mass Spectrometry (ESI+) |
| Internal Standard | 1,7-Dimethyluric Acid-d3 |

Sample Preparation Workflow for Biological Samples



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Sample Preparation Workflow

Conclusion

1,7-Dimethyluric Acid-d3 is an indispensable tool for researchers in drug metabolism and clinical chemistry. Its use as an internal standard allows for the reliable quantification of 1,7-Dimethyluric Acid, providing valuable insights into caffeine metabolism and the activity of key drug-metabolizing enzymes. The methodologies and data presented in this guide offer a foundational resource for the application of this important labeled compound in scientific research.

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References

- 1. pubs.acs.org [pubs.acs.org]
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